molecular formula C14H18N2OS B3084499 1-(4-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-95-0

1-(4-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No. B3084499
CAS RN: 1142212-95-0
M. Wt: 262.37 g/mol
InChI Key: WVKULQTUPPCKEU-UHFFFAOYSA-N
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Description

The compound “1-(4-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The ethoxyphenyl group attached to the pyrimidine ring could potentially alter its properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a pyrimidine ring core, with a 4-ethoxyphenyl group attached at the 1-position and a thiol (-SH) group at the 2-position . The presence of the ethoxyphenyl group could potentially influence the electronic properties of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ethoxyphenyl group and the thiol group. The thiol group, in particular, is known to be quite reactive and could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the ethoxyphenyl and thiol groups. For example, the ethoxyphenyl group could potentially increase the compound’s lipophilicity, while the thiol group could potentially increase its reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, focusing on six unique applications:

Antimicrobial Activity

1-(4-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its mechanism involves disrupting the cell membrane integrity and interfering with essential metabolic pathways of the microorganisms .

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial in neutralizing free radicals and preventing oxidative stress. Studies have demonstrated its ability to scavenge free radicals and protect cells from oxidative damage, making it a potential candidate for developing antioxidant therapies .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of 1-(4-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol. It can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a valuable compound for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Anticancer Activity

The compound has been investigated for its anticancer properties. It has shown the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This is achieved through various mechanisms, including the activation of caspases and the disruption of mitochondrial function .

Enzyme Inhibition

1-(4-Ethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has been studied for its enzyme inhibition capabilities. It can inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase and tyrosinase. This property is particularly useful in developing treatments for diseases like Alzheimer’s and hyperpigmentation disorders .

Future Directions

Further studies would be needed to fully characterize this compound, including its synthesis, physical and chemical properties, reactivity, and potential biological activity. Such studies could potentially reveal interesting and useful properties of this compound .

properties

IUPAC Name

3-(4-ethoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-4-17-12-7-5-11(6-8-12)16-10-9-14(2,3)15-13(16)18/h5-10H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKULQTUPPCKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(NC2=S)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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